2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile is a heterocyclic compound that features a benzothiazole ring fused with a nitrile and a ketone group. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with 4-chloro-3-oxobutanenitrile under acidic or basic conditions, often using ethanol as a solvent and a catalyst such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency. These methods are designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloro group can be substituted with different nucleophiles to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-tubercular, anti-cancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and as a precursor for dyes and pigments .
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-(2-Hydroxyphenyl)benzothiazole: Known for its anti-cancer properties.
2-(2-Hydroxyphenyl)-6-nitrobenzothiazole: Exhibits potent activity against certain cancer cell lines
Uniqueness
2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile is unique due to its combination of a benzothiazole ring with a nitrile and a ketone group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS/c12-5-9(15)7(6-13)11-14-8-3-1-2-4-10(8)16-11/h1-4,7H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHFEMYVEUVYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C#N)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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